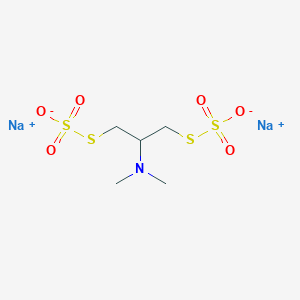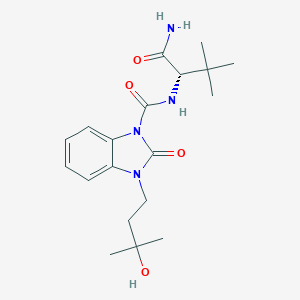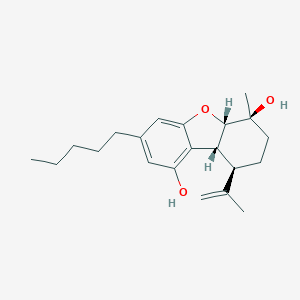
(R)-3-Boc-aminopiperidine
Overview
Description
Aminopiperidines, including "(R)-3-Boc-aminopiperidine," are a class of compounds that have attracted attention due to their utility in various chemical syntheses and potential biomedical applications. They serve as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of aminopiperidines and related compounds involves multistep chemical reactions that often start from basic piperidine structures. The introduction of the Boc (tert-butoxycarbonyl) group is a common strategy to protect amine functionalities during synthetic procedures, allowing for selective reactions at other sites of the molecule. Such strategies are crucial for constructing complex molecules with high specificity (Aceña, Sorochinsky, & Soloshonok, 2014; Kiss, Kardos, Vass, & Fülöp, 2018).
Molecular Structure Analysis
The molecular structure of aminopiperidines is characterized by the presence of a piperidine ring, a six-membered ring containing one nitrogen atom. The "(R)-3-Boc-aminopiperidine" specifically refers to the stereochemistry at the 3rd position, indicating a specific three-dimensional arrangement of the molecule, which can significantly influence its chemical reactivity and interaction with biological targets.
Chemical Reactions and Properties
Aminopiperidines can undergo various chemical reactions, including but not limited to, nucleophilic substitution, elimination, and addition reactions. The presence of the Boc group affects the molecule's reactivity by protecting the amine nitrogen, thus directing reactions towards other functional groups (Sanda & Endo, 1999).
Scientific Research Applications
Synthesis of (R)-3-aminopiperidine dihydrochloride : A study by Jiang Jie-yin (2015) explored the synthesis of (R)-3-aminopiperidine dihydrochloride, using Ethyl nipecotate, chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, achieving an overall yield of 43.1% (Jiang Jie-yin, 2015).
Versatile Building Block for Synthesis : Schramm et al. (2009) described the synthesis of orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine as a versatile building block for the synthesis of 4-substituted 3-aminopiperidines, which have high potential for biological activity (Schramm, Pavlova, Hoenke, & Christoffers, 2009).
Scaffolds for Combinatorial Chemistry : Another study by Schramm et al. (2010) prepared orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines as new scaffolds for combinatorial chemistry (Schramm, Saak, Hoenke, & Christoffers, 2010).
Bioreductive Production : Chen et al. (2017) investigated the bioreductive production of (R)-N-Boc-3-hydroxypiperidine by a carbonyl reductase, demonstrating potential for industrial production (Chen, Zhang, Fan, Wu, Lin, Wang, & Wei, 2017).
Preparation via Resolution with Optically Active Cyclic Phosphoric Acids : Sun et al. (2021) focused on resolving (R)-3-aminopiperidine as a key intermediate for several pharmaceuticals, utilizing an optically active resolving agent (Sun, Hu, Jing, Wu, Zhou, Chen, Hao, Zhang, & Sun, 2021).
properties
IUPAC Name |
tert-butyl N-[(3R)-piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOQXNWMYLFAHT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363796 | |
| Record name | (R)-3-Boc-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Boc-aminopiperidine | |
CAS RN |
309956-78-3 | |
| Record name | (R)-3-Boc-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-Aminopiperidine, 3-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)


![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)



